molecular formula C13H15F3OS B14352097 3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one CAS No. 92682-34-3

3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one

Cat. No.: B14352097
CAS No.: 92682-34-3
M. Wt: 276.32 g/mol
InChI Key: IOMGOZDEWSEFKA-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a tert-butylphenyl group, and a sulfanyl group, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one typically involves the reaction of 4-tert-butylphenylthiol with 1,1,1-trifluoro-2-bromo-2-propanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted trifluoromethyl derivatives

Scientific Research Applications

3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with thiol-containing proteins, potentially modulating their activity. Additionally, the tert-butylphenyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one
  • 3-(4-Methylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one
  • 3-(4-Chlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one

Uniqueness

3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one is unique due to the presence of the tert-butyl group, which provides increased steric bulk and hydrophobicity compared to other similar compounds. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

92682-34-3

Molecular Formula

C13H15F3OS

Molecular Weight

276.32 g/mol

IUPAC Name

3-(4-tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C13H15F3OS/c1-12(2,3)9-4-6-10(7-5-9)18-8-11(17)13(14,15)16/h4-7H,8H2,1-3H3

InChI Key

IOMGOZDEWSEFKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)C(F)(F)F

Origin of Product

United States

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